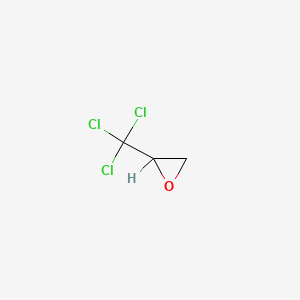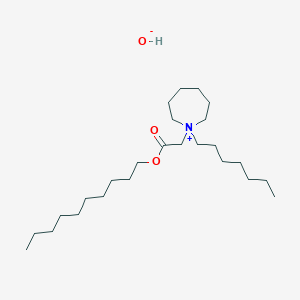
2-(Trichloromethyl)oxirane
概要
説明
2-(Trichloromethyl)oxirane, also known as 1,1,1-trichloro-2,3-epoxypropane, is a chemical compound with the molecular formula C₃H₃Cl₃O and a molecular weight of 161.41 g/mol . It is a colorless liquid that is primarily used in various chemical reactions and industrial applications.
準備方法
2-(Trichloromethyl)oxirane can be synthesized through several methods. One common synthetic route involves the reaction of trichloroacetaldehyde with an epoxidizing agent such as hydrogen peroxide or a peracid . The reaction conditions typically require a solvent like dichloromethane and a catalyst such as sodium hydroxide to facilitate the epoxidation process . Industrial production methods often involve similar reaction conditions but on a larger scale, with continuous monitoring and optimization to ensure high yield and purity .
化学反応の分析
2-(Trichloromethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used but often include trichloro-substituted alcohols, acids, and amines .
科学的研究の応用
2-(Trichloromethyl)oxirane has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Trichloromethyl)oxirane involves its ability to act as an electrophile, reacting with nucleophiles such as proteins, DNA, and other cellular components . This reactivity is primarily due to the presence of the highly strained oxirane ring, which makes it susceptible to nucleophilic attack . The molecular targets and pathways involved include the inhibition of enzyme activity and the induction of oxidative stress, leading to cellular damage and apoptosis .
類似化合物との比較
2-(Trichloromethyl)oxirane can be compared with other similar compounds such as:
Epichlorohydrin: Unlike this compound, epichlorohydrin has only one chlorine atom and is less reactive.
1,2-Epoxy-3,3,3-trichloropropane: This compound is structurally similar but has different reactivity and applications.
Trichloropropene oxide: It shares similar chemical properties but differs in its industrial uses and biological effects.
The uniqueness of this compound lies in its high reactivity due to the presence of three chlorine atoms and the strained oxirane ring, making it a valuable compound in various chemical and industrial processes .
特性
IUPAC Name |
2-(trichloromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXYZINKMLLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025251 | |
| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3,3,3-trichloropropane is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroepoxypropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 °F at 764 mmHg (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
152 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.495 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
11.6 mmHg at 77 °F ; 28.5 mmHg at 108 °F; 65.5 mmHg at 149 °F (NTP, 1992), 11.6 [mmHg] | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroepoxypropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18163 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3083-23-6 | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20347 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Trichloromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroepoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloropropene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trichloromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRICHLOROMETHYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ92Z3552X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TCPO is a potent inhibitor of epoxide hydrolase (EH), specifically microsomal epoxide hydrolase (mEH). [, , , , ] EHs are enzymes involved in the detoxification of reactive epoxides, often generated during the metabolism of xenobiotics like polycyclic aromatic hydrocarbons (PAHs). By inhibiting mEH, TCPO prevents the hydrolysis of epoxides to less reactive diols, leading to their accumulation. [, , , ] This can enhance the toxicity and carcinogenicity of certain compounds by increasing their opportunity to interact with cellular macromolecules like DNA and proteins. [, , , , , ]
A:
ANone: The provided research focuses on TCPO's biological activity and does not offer direct information on its material compatibility or stability under various conditions. Further research outside these papers is needed to address these points.
A: TCPO itself is not a catalyst but an enzyme inhibitor. It does not have catalytic properties or direct applications in chemical synthesis. Its value lies in its use as a research tool to study the role of epoxide hydrolase in xenobiotic metabolism and toxicity. [, , , , ]
A: The provided research primarily employs experimental techniques to study TCPO's activity. While computational approaches are not explicitly mentioned, they could be valuable in understanding its interaction with epoxide hydrolase and predicting the metabolism and toxicity of its analogs. []
A: While specific SAR studies are not detailed in these papers, research on TCPO analogs and other epoxide hydrolase inhibitors suggests that structural modifications can significantly impact their potency and selectivity. [, , ] Factors like size, lipophilicity, and the presence of electrophilic groups can influence their interaction with the enzyme's active site.
ANone: The provided research primarily investigates the biological activity of TCPO and does not delve into its formulation or stability under different storage conditions. Dedicated stability studies are necessary to determine its shelf life and potential degradation pathways.
ANone: The articles do not directly address SHE (Safety, Health, and Environment) regulations specific to TCPO. As a potentially hazardous substance, handling and disposal of TCPO should adhere to appropriate safety guidelines and regulatory requirements.
A: While the provided research uses TCPO as a tool to study xenobiotic metabolism, it does not focus on its detailed pharmacokinetics or pharmacodynamics. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. []
ANone: The provided research does not contain information regarding the development of resistance or cross-resistance to TCPO's inhibitory effects on mEH.
A: The research identifies TCPO as a potential toxicant. [, , ] It can enhance the carcinogenicity of certain compounds by inhibiting their detoxification. [, ] Data on chronic toxicity, carcinogenicity, and reproductive toxicity may be needed for a comprehensive safety assessment. []
ANone: The focus of the provided research is on the mechanism of action of TCPO as an mEH inhibitor and its influence on xenobiotic metabolism. It does not explore drug delivery or targeting strategies related to TCPO.
ANone: The available research does not delve into biomarkers or diagnostic tools specific to TCPO exposure or its effects.
A: Several analytical techniques are relevant to characterizing and quantifying TCPO, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ] These methods are used to monitor TCPO levels, analyze its metabolic fate, and assess the formation of metabolites from compounds it might impact.
ANone: The research primarily focuses on TCPO's biological activity and does not provide specific details on its environmental fate, degradation pathways, or ecotoxicological effects.
ANone: The provided research does not contain information about the dissolution or solubility of TCPO in various media.
ANone: While the research papers utilize various analytical techniques, they don't elaborate on the specific validation parameters employed for TCPO analysis. Robust analytical method validation is essential to ensure the accuracy, precision, and reliability of the generated data.
ANone: The provided research does not include information on TCPO's potential immunogenicity or its ability to elicit immunological responses.
ANone: The research focuses on TCPO's interaction with epoxide hydrolase and does not provide information about its potential interactions with drug transporters.
ANone: While the research primarily focuses on TCPO's inhibitory effect on epoxide hydrolase, it does not delve into its broader potential to induce or inhibit other drug-metabolizing enzymes.
ANone: The provided research does not explicitly address the biocompatibility or biodegradability of TCPO. These aspects are critical to understand its potential environmental impact and persistence.
ANone: The provided research focuses on the biological activity and toxicological relevance of TCPO and does not offer guidance on its recycling or specific waste management procedures. Due to its potential hazards, it should be handled and disposed of following appropriate chemical waste disposal protocols.
ANone: Various resources and technologies are valuable for TCPO research, including:
- In vitro models: Microsomes, isolated cells, and enzyme assays can be used to investigate its interaction with epoxide hydrolase and its effects on xenobiotic metabolism. [, , , ]
- In vivo models: Animal studies are crucial for understanding its toxicity, carcinogenicity, and potential long-term effects. [, , ]
- Analytical techniques: GC, HPLC, and MS are essential for characterizing, quantifying, and monitoring TCPO and its metabolites. [, , ]
- Computational tools: Molecular modeling and simulation can aid in understanding its structure-activity relationships and predicting the metabolism and toxicity of its analogs. []
ANone: While a detailed historical account is beyond the scope of this Q&A, the provided research highlights the evolution of our understanding of TCPO:
- Early studies: Initial investigations focused on its use as an inhibitor of epoxide hydrolase to elucidate the enzyme's role in xenobiotic metabolism. [, , ]
- Toxicity studies: Subsequent research explored its potential to enhance the toxicity and carcinogenicity of certain compounds by inhibiting their detoxification pathways. [, , ]
- Mechanistic insights: Continued investigations have provided valuable insights into the mechanisms of TCPO's inhibitory action and its impact on specific metabolic pathways. [, ]
ANone: TCPO research exemplifies cross-disciplinary collaboration between fields like:
- Toxicology: Understanding its toxic effects and mechanisms of action. [, ]
- Pharmacology: Investigating its interactions with drug-metabolizing enzymes and potential implications for drug metabolism. []
- Biochemistry: Elucidating its mechanism of action on epoxide hydrolase at a molecular level. []
- Analytical Chemistry: Developing and applying sensitive and specific methods for its detection and quantification. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)


![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)

![2-methyl-5-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1196883.png)




![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)

